4-(4-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine
Description
4-(4-Chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine is a piperazine-derived compound featuring a 4-chlorobenzyl group at the 4-position of the piperazine ring and a 2-pyridinylmethylene substituent on the terminal amine. Piperazine derivatives are widely studied for their bioactivity, particularly in neurological and anticancer applications .
Properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c18-16-6-4-15(5-7-16)14-21-9-11-22(12-10-21)20-13-17-3-1-2-8-19-17/h1-8,13H,9-12,14H2/b20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDIGYQBJVPEIW-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogs
Key Observations:
Substituent Position Effects: The position of the chlorine atom on the benzyl group (e.g., 4-Cl vs. 2-Cl) influences steric and electronic properties. The 2-pyridinylmethylene group in the target compound introduces a nitrogen-rich heterocycle, differing from sulfur (thienyl, ) or oxygen (furyl, ) analogs. This may enhance hydrogen-bonding capacity and metal coordination, relevant to receptor binding .
Molecular Weight and Pharmacokinetics :
- The target compound’s hypothetical molecular weight (~325–330 g/mol, assuming similarity to ) falls within the optimal range for blood-brain barrier penetration, a trait shared with piperazine-based neuromodulators like SANT-1 ().
- Larger analogs (e.g., , 419.95 g/mol) may face reduced bioavailability due to increased steric bulk.
Heterocyclic Imine Variations: Thienyl and furyl substituents () introduce sulfur or oxygen atoms, respectively, which can modulate electronic density and metabolic stability.
Patent and Pharmacological Context
- Chlorobenzyl Derivatives in Patents: –8 highlights 4-chlorobenzyloxy groups in quinoline and purine derivatives (e.g., CAS 912545-86-9, ), suggesting that 4-Cl-benzyl-piperazines may serve as intermediates in anticancer or antiviral agents.
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